molecular formula C18H23N5O B7144092 2-(4-Phenyltriazol-1-yl)-1-(3-pyrrolidin-1-ylpyrrolidin-1-yl)ethanone

2-(4-Phenyltriazol-1-yl)-1-(3-pyrrolidin-1-ylpyrrolidin-1-yl)ethanone

Cat. No.: B7144092
M. Wt: 325.4 g/mol
InChI Key: QLHVLRKEMHDNLA-UHFFFAOYSA-N
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Description

2-(4-Phenyltriazol-1-yl)-1-(3-pyrrolidin-1-ylpyrrolidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenyltriazol-1-yl)-1-(3-pyrrolidin-1-ylpyrrolidin-1-yl)ethanone typically involves the following steps:

    Formation of the Triazole Ring:

    Substitution with Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides in the presence of a base.

    Attachment of Pyrrolidine Moiety: The pyrrolidine group is attached via nucleophilic substitution reactions, where the triazole intermediate reacts with a pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts such as copper(I) salts to facilitate the cycloaddition reaction.

    Solvents: Selection of appropriate solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenyltriazol-1-yl)-1-(3-pyrrolidin-1-ylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(4-Phenyltriazol-1-yl)-1-(3-pyrrolidin-1-ylpyrrolidin-1-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Phenyltriazol-1-yl)-1-(3-pyrrolidin-1-ylpyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Phenyltriazol-1-yl)-2-(3-pyrrolidin-1-ylpyrrolidin-1-yl)ethanone
  • 2-(4-Phenyltriazol-1-yl)-1-(2-pyrrolidin-1-ylpyrrolidin-1-yl)ethanone

Uniqueness

2-(4-Phenyltriazol-1-yl)-1-(3-pyrrolidin-1-ylpyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both triazole and pyrrolidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-phenyltriazol-1-yl)-1-(3-pyrrolidin-1-ylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c24-18(22-11-8-16(12-22)21-9-4-5-10-21)14-23-13-17(19-20-23)15-6-2-1-3-7-15/h1-3,6-7,13,16H,4-5,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHVLRKEMHDNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(C2)C(=O)CN3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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